[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride
Description
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride (CAS: 1909335-91-6) is a fluorinated aromatic compound featuring a cyclobutane ring fused to a 2,6-difluorophenyl group and a primary amine hydrochloride moiety. Its molecular formula is C₁₁H₁₄ClF₂N, with a molecular weight of 247.69 g/mol. The cyclobutyl group introduces conformational rigidity, which may improve target selectivity in pharmaceutical applications .
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVYBJHTVUHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=C2F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require an inert atmosphere and room temperature storage .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the difluorophenyl ring, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of difluorophenyl and cyclobutyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Industry: In industrial settings, this compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride involves its interaction with molecular targets, likely through the difluorophenyl and cyclobutyl groups. These interactions can influence various pathways, depending on the specific biological or chemical context. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through binding to specific receptors or enzymes.
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine Hydrochloride (CAS: 2731011-25-7)
- Substituents : 2,6-Dichlorophenyl (Cl instead of F).
- Ring System : Cyclopropane (smaller, higher ring strain) vs. cyclobutane.
- Molecular Weight : 252.57 g/mol (vs. 247.69 g/mol for the target).
- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability and alter hydrophobic interactions .
Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound A, CAS: N/A)
Ring Size and Rigidity
- [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine Hydrochloride (CAS: 1017132-07-8) Substituents: 2,4-Difluorophenyl (vs. 2,6-difluoro). Ring System: Cyclopropane with a methyl substituent. The 2,4-difluoro substitution alters electronic distribution compared to 2,6-difluoro .
1-(2,6-Difluorophenyl)ethanamine Hydrochloride (CAS: 1309602-31-0)
Functional Group Modifications
- 1-(2-Fluorophenyl)cyclobutanecarbonitrile (CAS: 28049-63-0) Functional Group: Nitrile (C≡N) vs. primary amine.
Data Table: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ring System | Key Functional Group |
|---|---|---|---|---|---|
| [1-(2,6-Difluorophenyl)cyclobutyl]methanamine HCl (1909335-91-6) | C₁₁H₁₄ClF₂N | 247.69 | 2,6-Difluorophenyl | Cyclobutane | Primary amine (HCl) |
| 1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine HCl (2731011-25-7) | C₁₀H₁₂Cl₃N | 252.57 | 2,6-Dichlorophenyl | Cyclopropane | Primary amine (HCl) |
| [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine HCl (1017132-07-8) | C₉H₁₄ClF₂N | 227.68* | 2,4-Difluorophenyl | Cyclopropane | Primary amine (HCl) |
| 1-(2,6-Difluorophenyl)ethanamine HCl (1309602-31-0) | C₈H₁₀ClF₂N | 193.62 | 2,6-Difluorophenyl | N/A (linear) | Primary amine (HCl) |
| 1-(2-Fluorophenyl)cyclobutanecarbonitrile (28049-63-0) | C₁₁H₉FN₂ | 188.20 | 2-Fluorophenyl | Cyclobutane | Nitrile |
Note: Discrepancy in molecular formula reported in ; calculated weight assumes C₉H₁₄ClF₂N.
Research Findings and Implications
Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity compared to chlorine, making the target compound more suitable for CNS-targeting drugs .
Ring Size : Cyclobutane balances strain and rigidity, offering better conformational control than cyclopropane or flexible chains .
Amine Functionality : Primary amines (as in the target) facilitate salt formation and improve aqueous solubility, whereas tertiary amines (e.g., Sibutramine analogs) enhance lipophilicity .
Biological Activity
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutyl group attached to a difluorophenyl moiety, which enhances its biological activity through increased lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been investigated for its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial resistance.
Key Findings:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : In vitro studies have demonstrated the ability of this compound to inhibit cancer cell proliferation, particularly in breast and colon cancer models.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits carbonic anhydrase (CA IX), which is overexpressed in several tumors. This inhibition can lead to reduced tumor growth and metastasis .
- Cellular Pathways : It affects pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapeutics.
Case Studies
Several studies have evaluated the efficacy of this compound:
- Study on Anticancer Activity :
- Study on Antimicrobial Efficacy :
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer (Breast) | 25 | Cancer Cell Lines |
| Antimicrobial | 15 | Bacterial Strains |
Q & A
Q. How do researchers reconcile discrepancies between computational binding predictions and empirical data?
- Resolution :
- Free Energy Perturbation (FEP) : Refine docking scores with MM-GBSA calculations .
- Mutagenesis Studies : Validate predicted receptor residues (e.g., Tyr408 in 5-HT1A) via site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
